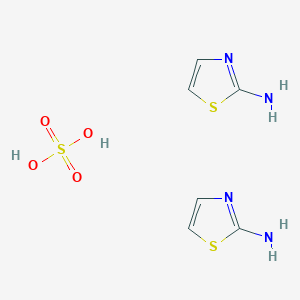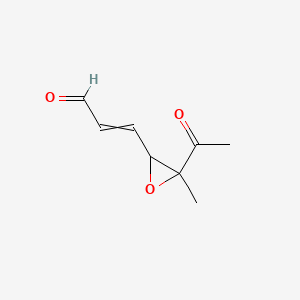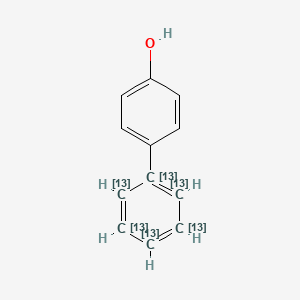![molecular formula C8H5F3 B13835974 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene is an organic compound with the molecular formula C8H5F3. It is characterized by the presence of a difluoroethenyl group attached to a fluorobenzene ring.
Métodos De Preparación
The synthesis of 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with difluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the difluoroethenyl group to the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group, altering the compound’s properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The double bond in the difluoroethenyl group can undergo addition reactions with various reagents, such as hydrogen or halogens, resulting in the formation of saturated or halogenated products.
Aplicaciones Científicas De Investigación
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene can be compared with other similar compounds, such as:
1,2-Dichloroethylene: This compound has a similar structure but with chlorine atoms instead of fluorine.
1,1-Difluoroethylene: Another related compound with two fluorine atoms on the same carbon. It is used in the production of fluoropolymers and other specialty materials.
4-Fluorostyrene: This compound has a fluorine atom on the benzene ring and a vinyl group. It is used in the synthesis of polymers and copolymers with unique properties.
The uniqueness of this compound lies in its combination of a difluoroethenyl group with a fluorobenzene ring, providing distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C8H5F3 |
|---|---|
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
1-[(E)-1,2-difluoroethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H5F3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5H/b8-5+ |
Clave InChI |
NSFWEAYHWZGMNV-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=C\F)/F)F |
SMILES canónico |
C1=CC(=CC=C1C(=CF)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



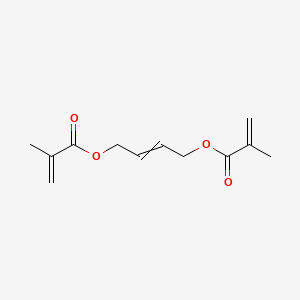

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
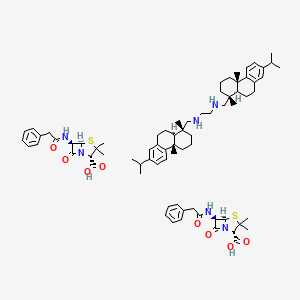
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
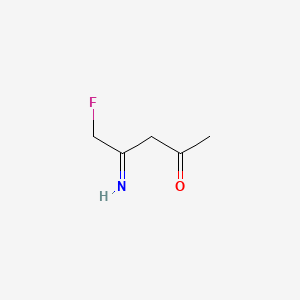
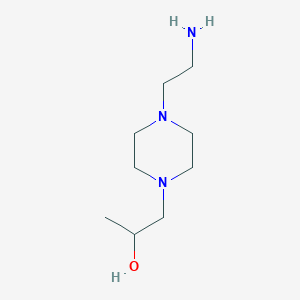
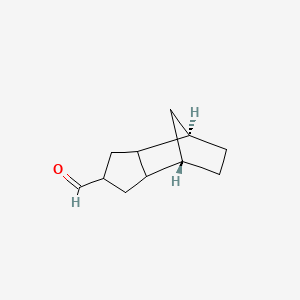
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
